1H-Imidazo[4,5-h]quinolin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35313-62-3 |
|---|---|
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
3H-imidazo[4,5-h]quinolin-5-amine |
InChI |
InChI=1S/C10H8N4/c11-7-4-8-10(14-5-13-8)9-6(7)2-1-3-12-9/h1-5H,11H2,(H,13,14) |
InChI Key |
PTVWBEBGSFGHHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2N)NC=N3)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Imidazoquinolines
Established Synthetic Routes to the Imidazoquinoline Core
Traditional synthetic approaches to the imidazoquinoline core often involve multi-step sequences, leveraging well-established reactions in heterocyclic chemistry.
Multi-step Syntheses of Imidazo[4,5-c]quinoline Derivatives
The construction of the imidazo[4,5-c]quinoline ring system is often accomplished through a series of sequential reactions. A common strategy begins with a substituted quinoline (B57606) precursor. For instance, a six-step synthesis has been developed for 1H-imidazo[4,5-c]quinolin-4-amine derivatives. This process starts with the nitration of quinoline-2,4-diol to yield 3-nitroquinoline-2,4-diol. nih.gov This intermediate is then chlorinated to afford 2,4-dichloro-3-nitroquinoline. nih.gov Subsequent amination, reduction of the nitro group to an amine, and cyclization with an appropriate reagent lead to the formation of the imidazole (B134444) ring fused to the quinoline core. nih.gov
Another multi-step approach involves the initial synthesis of a substituted quinoline, which is then elaborated to form the imidazole ring. For example, the synthesis of polyphenolic imidazo[4,5-c]quinoline derivatives starts from commercially available quinolin-4-ol and its methoxy (B1213986) derivatives. nih.gov These are nitrated, and the resulting nitroquinolines are then subjected to a reduction to form the corresponding amino compounds. These diaminoquinolines are then cyclized to form the final imidazoquinoline product. nih.gov
A notable route to imidazoquinolines, including the parent compound of Imiquimod, involves the use of 1H-imidazo[4,5-c]quinoline 4-cyano and 1H-imidazo[4,5-c]quinoline 4-carboxamide intermediates. google.com This highlights the versatility of multi-step syntheses in accessing a variety of substituted imidazoquinolines.
| Starting Material | Key Intermediates | Final Product Type | Number of Steps | Ref |
| Quinoline-2,4-diol | 3-Nitroquinoline-2,4-diol, 2,4-Dichloro-3-nitroquinoline | 1H-Imidazo[4,5-c]quinolin-4-amine derivatives | 6 | nih.gov |
| Quinolin-4-ol | Nitroquinoline, Diaminoquinoline | Polyphenolic imidazo[4,5-c]quinoline derivatives | Multiple | nih.gov |
| Not Specified | 1H-Imidazo[4,5-c]quinoline 4-cyano, 1H-Imidazo[4,5-c]quinoline 4-carboxamide | 1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-amine (Imiquimod) | Not Specified | google.com |
Cyclization Reactions in Imidazoquinoline Synthesis
Cyclization is a critical step in the formation of the imidazoquinoline ring system. Intramolecular cyclization is a common strategy employed to construct the fused imidazole ring. nih.gov For instance, the treatment of appropriately substituted heterobiaryl intermediates with either anhydrous HCl or sodium methoxide (B1231860) can induce intramolecular cyclization to yield imidazoquinolines. nih.gov Acid catalysis is sometimes preferred, especially when base-sensitive functional groups like esters are present. nih.gov
The Camps cyclization is another relevant transformation, although it is primarily used for the synthesis of quinolones. The conditions of the Camps cyclization can influence the transformation of N-(2-acylaryl)benzamides and their analogs. acs.org
In the synthesis of polyphenolic imidazo[4,5-c]quinoline derivatives, the cyclization of a diaminoquinoline intermediate is achieved using trimethyl orthovalerate in toluene. nih.gov This reaction efficiently forms the imidazole ring, leading to the desired tricyclic product. nih.gov The yields for this cyclization step can be quite high, with some examples reaching 94%. nih.gov
The formation of lactones, which are cyclic esters, through intramolecular cyclization of hydroxy acids provides a conceptual parallel to the ring-closing reactions in imidazoquinoline synthesis. youtube.com This type of reaction involves the nucleophilic attack of a hydroxyl group on a carboxylic acid, leading to a cyclic structure. youtube.com
| Precursor | Reagent/Condition | Product Type | Yield | Ref |
| Heterobiaryl intermediates | Anhydrous HCl or NaOMe | Imidazoquinolines | Not Specified | nih.gov |
| Diaminoquinoline | Trimethyl orthovalerate, Toluene | 2-Butyl-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]quinoline | 94% | nih.gov |
| Diaminoquinoline | Trimethyl orthovalerate, Toluene | 2-Butyl-1-(3,4-dimethoxybenzyl)-1H-imidazo[4,5-c]quinoline | 63% | nih.gov |
| Diaminoquinoline | Trimethyl orthovalerate, Toluene | 2-Butyl-1-(3,4,5-trimethoxybenzyl)-1H-imidazo[4,5-c]quinoline | 52% | nih.gov |
Nucleophilic Substitution Approaches for Amine Introduction
The introduction of an amine group, particularly at the 4-position of the quinoline ring, is a key step in the synthesis of many biologically active imidazoquinolines. nih.gov Nucleophilic substitution is a fundamental method to achieve this transformation. libretexts.org
In one synthetic pathway, an amination is performed on a quinoline N-oxide intermediate to introduce the 4-amino group. binghamton.edu This reaction is a crucial step in preparing derivatives that can then be further functionalized. The conditions for this amination, including temperature and reaction time, can be critical for achieving good yields and minimizing impurities. binghamton.edu
The Gabriel synthesis, which utilizes a phthalimide (B116566) anion as a nucleophile, offers a controlled method for introducing a primary amine. libretexts.org This approach avoids the common problem of over-alkylation that can occur when using ammonia (B1221849) or primary amines directly. libretexts.orgyoutube.com While not directly reported for 1H-Imidazo[4,5-h]quinolin-5-amine, this strategy is a valuable tool in amine synthesis.
The reaction of amines with alkyl halides is a classic example of nucleophilic substitution. youtube.comyoutube.com However, this reaction can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the continued reactivity of the newly formed amines. youtube.com Careful control of stoichiometry and reaction conditions is necessary to favor the desired product. youtube.com
Advanced Synthetic Strategies and Optimizations
To improve the efficiency, yield, and environmental impact of imidazoquinoline synthesis, researchers have explored advanced synthetic methods.
Microwave-Assisted Synthesis of Imidazoquinoline Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govniscpr.res.in This technique has been successfully applied to the synthesis of various imidazoquinoline and related imidazole derivatives, often leading to significantly reduced reaction times and improved yields. nih.govniscpr.res.inresearchgate.net
For instance, the synthesis of 2,3-dihydroimidazo[1,2-b]isoquinoline-5(1H)-one derivatives has been achieved with high efficiency using microwave irradiation. researchgate.net The alkylation of the imidazoisoquinolinone core was accomplished in just 2-6 minutes with yields ranging from 79-88%. researchgate.net Similarly, microwave-assisted cyclizations of acylated 2'-aminoacetophenones to form 2-aryl-4-quinolones were completed in 10-22 minutes with yields of 57-95%. researchgate.net
Microwave irradiation has also been employed in the one-pot synthesis of pyridylimidazo[1,5-a]pyridine derivatives, achieving yields over 80%. mdpi.com The subsequent quaternization of these compounds was also performed using microwave-assisted SN2-type reactions. mdpi.com These examples highlight the broad applicability of microwave technology in the synthesis of complex heterocyclic systems.
| Reaction Type | Reactants | Conditions | Reaction Time | Yield | Ref |
| Alkylation | Imidazoisoquinolinone, Alkylating agent | Microwave, K2CO3, DMAP | 2-6 min | 79-88% | researchgate.net |
| Cyclization | Acylated 2'-aminoacetophenones | Microwave, NaOH, 120°C | 10-22 min | 57-95% | researchgate.net |
| One-pot Cycloaddition | Benzaldehyde derivatives | Microwave | Not Specified | >80% | mdpi.com |
| SN2 Quaternization | Pyridylimidazo[1,5-a]pyridine, Iodoethane | Microwave, Acetonitrile, 155°C | 50 min | 48% | mdpi.com |
Palladium-Mediated Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netlibretexts.orgwikipedia.org These reactions offer a powerful way to introduce a wide range of substituents onto the imidazoquinoline scaffold. rsc.org
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide or triflate, is particularly useful for creating biaryl structures. nih.govlibretexts.org This reaction has been employed in an efficient four-step synthesis of highly substituted imidazoquinolines. nih.gov The key step involves the Suzuki coupling of an iodoimidazole intermediate with an aminophenylboronic acid. nih.gov
The general mechanism for palladium-catalyzed cross-coupling reactions involves an oxidative addition, transmetalation, and reductive elimination cycle. youtube.com The choice of palladium catalyst, ligands, and reaction conditions is crucial for the success of these transformations. researchgate.netwikipedia.org While these reactions are highly versatile, challenges such as catalyst deactivation and the formation of byproducts can sometimes occur. researchgate.netnih.gov
Functionalization and Derivatization at Specific Positions (e.g., N1, C2, C4, C7, C8)
The biological activity of imidazoquinolines can be significantly influenced by the nature and position of substituents on the core scaffold. tandfonline.com Consequently, extensive research has focused on functionalizing specific positions to fine-tune their properties.
N1-Position: The N1 position of the imidazole ring is a primary target for modification. Structure-activity relationship (SAR) studies have shown that both Toll-like receptor 7 (TLR7) and TLR8 activation are highly correlated to N1-substitution. nih.gov For instance, TLR8 selectivity can be achieved by incorporating an ethyl-, propyl-, or butylamino group at this position. nih.gov Conversely, extending the aminoalkyl chain length to a pentyl or p-methylbenzyl group can elicit high-affinity TLR7 binding. nih.gov The introduction of substituents at the N1 position often involves the alkylation of an appropriate quinoline precursor before the final cyclization to form the imidazole ring. nih.gov
C2-Position: The C2 position also offers a site for derivatization. Modifications at this position, often in combination with changes at N1 and C7, have been shown to maintain the activity trends of these compounds. nih.gov The substituent at the C2 position is typically introduced by selecting an appropriate carboxylic acid for the condensation reaction that forms the imidazole ring. nih.gov
C4-Position: The 4-amino group is a hallmark of many biologically active imidazoquinolines. nih.govnih.gov This functional group is typically installed in the final steps of the synthesis. A common method involves the oxidation of the imidazoquinoline core to an N-oxide, followed by treatment with a chlorinating agent like p-toluenesulfonyl chloride (p-TsCl) and subsequent amination with ammonium hydroxide (B78521) or other amine sources. nih.govbinghamton.edu Another route involves the reaction of a 4-chloro-1H-imidazo[4,5-c]quinoline intermediate with an amine. nih.gov Researchers have also explored various 4-arylamino substitutions to modulate the allosteric effects of these derivatives. nih.gov
C7-Position: The C7 position on the quinoline ring has been a focus for further SAR exploration. Studies have demonstrated that TLR7/8 can tolerate a variety of substitutions at this position, provided the N1 and C2 positions are substituted appropriately. nih.gov A notable trend is that electron-donating groups (EDGs) at C7 tend to result in stronger TLR7/8 activation compared to electron-withdrawing groups (EWGs). nih.gov These substituents are typically introduced starting from a commercially available substituted quinolin-4-ol. nih.gov
The table below summarizes the impact of substitutions at various positions on the imidazoquinoline scaffold.
| Position | Substituent Type | Effect | Source |
| N1 | Ethyl-, propyl-, or butylamino | Confers TLR8 selectivity | nih.gov |
| N1 | Pentylamino, p-methylbenzylamino | Elicits high-affinity TLR7 binding | nih.gov |
| C2 | Various alkyl/aryl groups | Modulates activity in combination with N1/C7 changes | nih.govnih.gov |
| C4 | Amino group | Critical for activity; often introduced via N-oxidation/amination | nih.govnih.govbinghamton.edu |
| C7 | Electron-Donating Groups (EDGs) | Stronger activation of TLR7/8 | nih.gov |
| C7 | Electron-Withdrawing Groups (EWGs) | Weaker activation of TLR7/8 compared to EDGs | nih.gov |
Synthesis of Imidazoquinoline Intermediates for Advanced Scaffolds
The construction of the imidazoquinoline core relies on the preparation of key quinoline intermediates. A common and versatile synthetic sequence begins with commercially available quinolin-4-ols. nih.govacs.org
A general synthetic pathway is outlined below:
Nitration: The initial step involves the nitration of a substituted quinolin-4-ol, such as 7-methoxyquinolin-4-ol or 7-chloroquinolin-4-ol. This is typically achieved using 70% nitric acid in a solvent like propionic acid at elevated temperatures to yield the corresponding 3-nitroquinolin-4-ol (B21240). nih.govnih.govacs.org
Chlorination: The resulting 3-nitroquinolin-4-ol is then chlorinated to produce a more reactive intermediate. Reagents like phosphorus oxychloride (POCl₃) or phenylphosphonic dichloride are used to convert the hydroxyl groups into chlorides, affording a dichloro-nitroquinoline, such as 2,4-dichloro-3-nitroquinoline. nih.govnih.govnih.govacs.org
Selective Substitution: The dichloro intermediate allows for sequential and selective reactions. The C4 chloride is more reactive than the C2 chloride, enabling the introduction of an aminoalkyl chain at the C4 position. nih.gov
Nitro Group Reduction: The nitro group is then reduced to an amino group. A common method for this reduction is the use of iron dust with ammonium chloride. nih.gov This step yields a diamine intermediate which is often used immediately in the next step. nih.gov
Imidazole Ring Formation: The final ring is formed through condensation of the diamine intermediate with an appropriate acid or orthoester under refluxing conditions, which installs the desired C2 substituent and completes the imidazo[4,5-c]quinoline scaffold. nih.gov
This multi-step approach provides a framework for creating a library of diverse imidazoquinoline derivatives by varying the starting materials and reagents at each stage.
Challenges and Innovations in Imidazoquinoline Synthesis for Research Applications
Despite the established synthetic routes, the preparation of imidazoquinolines for research purposes is not without its difficulties. However, ongoing innovation seeks to address these challenges.
Challenges:
Reaction Yields and Purity: A significant challenge is achieving high yields, which can be low, particularly in cyclization steps or when certain functional groups, like proton-donating groups at the N1 position, are present. nih.gov This often necessitates extensive purification of intermediates and final products using techniques like silica (B1680970) gel chromatography and preparative HPLC. binghamton.edu
Side Reactions: Competing reactions can hinder the synthesis. For example, intermolecular cross-coupling can compete with the desired intramolecular cyclization, reducing the yield of the target imidazoquinoline. nih.gov
Reaction Conditions: Certain steps, such as Suzuki-Miyaura cross-coupling reactions used to install aryl groups, can be inefficient due to poor solubility of reactants or steric hindrance. nih.gov
Pharmacokinetic Profiles: From a drug discovery perspective, many reported imidazoquinoline compounds exhibit unfavorable pharmacokinetic profiles and dose-dependent toxicities, limiting their therapeutic potential. tandfonline.com
Innovations:
Advanced Synthetic Techniques: To overcome issues of low yield and long reaction times, modern techniques are being adopted. Microwave-assisted combinatorial synthesis has gained attention for being an efficient, quick method that often yields cleaner products. tandfonline.com
Improved Catalytic Systems: For challenging coupling reactions, innovation in catalysis has provided solutions. The use of alternative ligand and base systems, such as SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) with cesium carbonate, has been shown to substantially improve yields where standard catalysts fail. nih.gov
Green Chemistry Approaches: There is a move towards more environmentally friendly synthetic methods. The development of metal-free reaction conditions, such as iodine-mediated decarboxylative cyclization, offers a greener alternative for constructing related fused imidazole heterocycles. rsc.org
Rational Design and Conjugation: To address poor pharmacokinetics and systemic toxicity, innovative molecular designs are being explored. One approach involves synthesizing derivatives with specific functional groups, such as polyphenols, to enhance their adsorption to traditional adjuvants like alum, thereby localizing their effect. acs.org Another strategy involves conjugating the imidazoquinoline scaffold to molecules like antibodies or antigens to create targeted drug-delivery systems and improve efficacy. tandfonline.comacs.org These approaches are part of a broader effort to make pharmaceutical development more robust and reduce waste. nih.gov
The table below highlights key challenges and corresponding innovative solutions in the synthesis of imidazoquinolines.
| Challenge | Innovative Solution | Source |
| Low reaction yields and long reaction times | Microwave-assisted synthesis | tandfonline.com |
| Inefficient catalytic coupling reactions | Development of new ligand/base systems (e.g., SPhos) | nih.gov |
| Reliance on heavy metal catalysts | Iodine-mediated metal-free cyclization | rsc.org |
| Unfavorable pharmacokinetics and systemic toxicity | Conjugation to targeting moieties (antibodies, etc.) | tandfonline.com |
| Poor adjuvant localization | Synthesis of derivatives with enhanced adsorption to alum | acs.org |
Based on a comprehensive review of the available scientific literature from the search results, it is not possible to generate an article on the chemical compound This compound that adheres to the specified detailed outline.
The search for computational and theoretical studies—including Quantum Chemical Calculations (HOMO/LUMO analysis, protonation, tautomerization, conformational analysis) and Molecular Modeling and Simulation (molecular docking and dynamics)—for the specific isomer This compound did not yield any relevant results.
The available research literature focuses extensively on other isomers, most notably the 1H-Imidazo[4,5-c]quinoline scaffold, which is the core of well-studied compounds like imiquimod. nih.govresearchgate.netnih.govnih.govnih.gov Studies providing detailed computational analyses, such as electronic structure, molecular planarity, and receptor docking, are consistently associated with this different class of imidazoquinolines. nih.govresearchgate.netnih.gov
Introducing information from these other isomers would violate the explicit instructions to focus solely on This compound and the provided outline. Therefore, due to the absence of specific scientific data for the requested compound in the search results, this article cannot be written.
Computational and Theoretical Studies on Imidazoquinoline Systems
Structure-Based Drug Discovery Modalities Enabled by Computational Insights
There are no documented instances of structure-based drug discovery programs for 1H-Imidazo[4,5-h]quinolin-5-amine that have been enabled by computational insights. Such programs rely on high-resolution structural data of the target protein and computational modeling to guide the rational design of new, more potent, and selective molecules. The absence of identified biological targets and associated computational studies for this specific compound precludes this activity.
In contrast, the computational work on 1H-imidazo[4,5-c]quinolin-4-amine derivatives has directly enabled structure-based drug discovery. researchgate.net The characterization of the allosteric binding pocket on the A3AR has allowed for the rational design of improved PAMs. nih.govresearchgate.net Structure-activity relationship (SAR) studies, guided by computational models, have explored how modifications to the imidazoquinoline core affect allosteric modulation versus orthosteric binding. nih.govnih.gov For example, studies have systematically altered substituents at the 2- and 4-positions to distinguish the structural requirements for allosteric enhancement from those that cause orthosteric inhibition, thereby designing derivatives with more purely allosteric activity. acs.orgnih.gov These efforts have led to the identification of compounds with enhanced efficacy and better selectivity profiles. acs.org
These successful examples of computationally-driven drug discovery underscore the potential of such methods but remain specific to the well-researched 1H-imidazo[4,5-c]quinolin-4-amine system.
Biological Mechanisms and Molecular Interactions of Imidazoquinoline Scaffolds
Modulation of Immune Responses
Toll-Like Receptor (TLR) Agonism (TLR7, TLR8)
There is no specific data available in the reviewed scientific literature to confirm or describe the activity of 1H-Imidazo[4,5-h]quinolin-5-amine as a TLR7 or TLR8 agonist.
Information on the mechanism of TLR7/8 activation is specific to other imidazoquinoline isomers and cannot be attributed to this compound.
No studies were found that document the induction of cytokines or interferons by this compound.
The TLR subtype specificity for this compound has not been reported.
There is no available research to delineate a role for this compound in activating the innate or adaptive immune systems.
Adenosine (B11128) Receptor (AR) Modulation
No published studies were identified that investigate the interaction of this compound with adenosine receptors. Research on AR modulation by imidazoquinolines has focused on other isomers, such as the 1H-imidazo[4,5-c]quinolin-4-amine series which have been explored as allosteric modulators. nih.govacs.orgnih.gov
Positive Allosteric Modulation of A3 Adenosine Receptor (A3AR)
Derivatives of the 1H-imidazo[4,5-c]quinoline scaffold have been synthesized and identified as positive allosteric modulators (PAMs) of the human A3 adenosine receptor (A3AR). acs.orgacs.orgnih.gov Unlike orthosteric agonists that directly activate the receptor at its primary binding site, these PAMs bind to a distinct, allosteric site. This binding modulates the receptor's function, typically by enhancing the effects of the endogenous agonist, adenosine, or other synthetic agonists. acs.orgnih.gov This allosteric approach is being pursued to develop A3AR-activating drugs that could offer more site- and event-specific action, as their effect is dependent on the local presence of an activating agonist. acs.orgnih.gov The development of these PAMs is seen as a promising therapeutic strategy for conditions where A3AR activation is beneficial, such as inflammatory diseases and liver conditions. acs.orgnih.gov
Allosteric Enhancement of Agonist Efficacy and Dissociation Rates
The allosteric action of 1H-imidazo[4,5-c]quinoline derivatives has been characterized through both functional and binding assays. acs.org A key finding is that these compounds can potentiate the maximum efficacy of A3AR agonists. acs.org For instance, the prototypical compound LUF6000 was found to increase the maximal efficacy of the agonist Cl-IB-MECA by 45% in a functional assay. acs.org
In addition to enhancing agonist efficacy, these modulators significantly affect agonist binding kinetics. They have been shown to decrease the dissociation rate of agonists from the receptor. acs.orgnih.gov In one study, the 2-(heptan-4-yl) derivative 14 demonstrated a pronounced effect, with 71% of the radiolabeled agonist remaining bound after 60 minutes, compared to only 26% in the absence of the modulator. nih.gov This "trapping" of the agonist can prolong its signaling effect. Notably, a prominent compound in this class, LUF6000, was shown to decrease the agonist dissociation rate without altering the agonist's potency (EC50). acs.orgnih.gov
Table 1: Effects of Imidazo[4,5-c]quinoline Derivatives on A3AR Agonist
| Compound | Effect on Agonist Efficacy | Effect on Agonist Dissociation Rate | Reference |
|---|---|---|---|
| LUF6000 | Enhanced by 45% | Decreased | acs.org |
| Derivative 14 | Not specified | Significantly Decreased | nih.gov |
Characterization of the Extrahelical Lipid-Facing Binding Pocket
The allosteric binding site for 1H-imidazo[4,5-c]quinolin-4-amine PAMs on the A3AR has been identified and characterized as an extrahelical, lipid-facing pocket. nih.gov This site is distinct from the orthosteric binding site located within the transmembrane core. nih.gov Computational modeling, validated by mutagenesis, has localized this pocket to an area encompassing transmembrane domain (TMD) 1, TMD7, and Helix 8 of the receptor. nih.gov
Molecular docking studies with the compound LUF6000 provide a detailed hypothetical pose. nih.gov In this model:
The planar 1H-imidazo[4,5-c]quinolinamine ring system inserts into an aromatic cage formed by π-π stacking interactions with the side chains of specific amino acid residues, namely Y284 in TMD7 and Y293 in Helix 8. nih.gov
The 2-cyclohexyl group of LUF6000 is positioned within a small hydrophobic subpocket created by residues in TMDs 1 and 7. nih.gov
The 3,4-dichlorophenyl group extends out towards the lipid interface of the cell membrane. nih.gov
A hydrogen bond between the N-1 amine of the heterocycle and the carbonyl group of glycine (B1666218) 29 (G29) in TMD1 provides further stabilization of the binding. nih.gov
This detailed characterization of the binding pocket aids in the rational design of new A3AR PAMs with improved pharmacological properties. nih.gov
Enzyme and Protein Kinase Modulation
Kinase Inhibition (e.g., PI3K/mTOR Pathway)
The imidazo[4,5-c]quinoline scaffold has been a foundation for the discovery and development of potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway. nih.gov The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in human cancers. acs.org Consequently, dual inhibitors of PI3K and the mammalian target of rapamycin (B549165) (mTOR) are actively being pursued as cancer therapeutics. acs.orgsci-hub.cat Research has led to the development of imidazo[4,5-c]quinoline derivatives as potent modulators of this pathway, with some advancing to become clinical development candidates. nih.gov While specific compounds like GSK2126458, a quinoline-based PI3K/mTOR inhibitor, have entered clinical trials, the broader class of imidazo[1,2-a]pyridine (B132010) and imidazo[4,5-c]quinoline derivatives continues to be explored for this therapeutic target. nih.govacs.orgsci-hub.cat
Aurora Kinase Inhibition (Aurora-A, Aurora-B)
Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating cell division (mitosis), and their overexpression is linked to cancer. mdpi.com While extensive research on Aurora kinase inhibition has focused on the related imidazo[4,5-b]pyridine scaffold, these studies provide insight into how this general class of heterocycles can target these enzymes. nih.govnih.govacs.orgacs.org
Medicinal chemistry programs have successfully developed imidazo[4,5-b]pyridine derivatives as potent, orally bioavailable inhibitors of Aurora kinases. nih.govacs.org By exploiting differences in the ATP-binding pockets between Aurora-A and Aurora-B, researchers have designed derivatives with high selectivity for Aurora-A. nih.govacs.org For example, derivatization at the C7 position of the imidazo[4,5-b]pyridine core led to compounds with a high degree of selectivity for inhibiting Aurora-A over Aurora-B in both biochemical and cellular assays. nih.gov One such compound, 27e (a 6-chloro-7-piperazinyl-imidazo[4,5-b]pyridine derivative), was identified as a potent dual inhibitor of both Aurora kinases and FLT3 kinase, leading to its selection as a preclinical candidate for treating acute myeloid leukemia (AML). nih.gov
Dipeptidyl Peptidase IV (DPP-4) Inhibition
A different structural variant, the 3H-imidazo[4,5-c]quinolin-4(5H)-one skeleton, has been identified as the basis for a novel class of potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4). nih.govresearchgate.net DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. nih.govrsc.orgrsc.org
Through optimization of a lead compound, researchers discovered derivatives with strong DPP-4 inhibitory activity, comparable to or exceeding that of marketed DPP-4 inhibitors. nih.govresearchgate.net Docking studies revealed that introducing a carboxyl group at the 7-position of the quinolinone ring allowed for a salt bridge interaction with the Lys554 residue in the enzyme's active site, enhancing inhibitory activity. nih.gov However, these initial compounds showed poor oral absorption. nih.gov To address this, a prodrug strategy was employed, esterifying the carboxylic acid moiety. This led to the development of compound 10h, which demonstrated significantly improved oral absorption and potent in vivo DPP-4 inhibition. nih.gov
Nucleic Acid Interactions
The planar structure of many heterocyclic compounds, including those with an imidazoquinoline core, predisposes them to interact with nucleic acids. These interactions can occur through various modes, with intercalation being a prominent mechanism.
DNA/RNA Intercalation Studies
Intercalation is a process where molecules with a planar structure insert themselves between the base pairs of a DNA double helix. youtube.com This insertion distorts the helical structure, which can interfere with DNA replication and transcription. youtube.com
Studies on imidazoacridinones, a related class of compounds, have demonstrated their ability to intercalate into DNA. nih.gov X-ray crystallography confirmed the planar structure of the imidazoacridinone core, which is suitable for such binding. nih.gov These compounds exhibited binding affinities in the range of 10^5 M^-1 and a binding site size of approximately 2-3 base pairs, which is characteristic of an intercalative mechanism. nih.gov
While direct intercalation studies on this compound were not found, the structural similarities suggest a potential for such interactions. The broader class of imidazoquinolines is known to interact with RNA, although this is often in the context of Toll-like receptor (TLR) binding. nih.govfrontiersin.org Small molecule imidazoquinolines like R848 (Resiquimod) are recognized by TLR7 and TLR8, which are pattern recognition receptors that also sense viral single-stranded RNA. nih.gov The recognition mechanism involves specific binding sites within the receptor's ectodomain, and it is distinct for RNA oligoribonucleotides and imidazoquinolines, suggesting different binding modes. nih.gov
Effect of Imidazoquinoline Derivatives on DNA Functionalities
The intercalation of compounds into the DNA helix can have significant consequences for cellular processes. By altering the shape of DNA, intercalating agents can inhibit the function of enzymes like DNA topoisomerase II, which is essential for relaxing DNA supercoils during replication. youtube.com
For imidazoacridinones, despite their proven ability to intercalate, studies have found that this property does not strongly correlate with their cytotoxic or antitumor activities. nih.gov This suggests that while DNA intercalation is a notable characteristic of these molecules, it may not be the primary mechanism responsible for their biological effects. nih.gov Other factors beyond simple non-covalent DNA binding appear to be crucial for the activity of these drugs. nih.gov This highlights the complexity of their mechanism of action, which likely involves multiple cellular targets.
Other Molecular Targets and Interaction Mechanisms
Beyond direct enzyme inhibition and nucleic acid interactions, imidazoquinoline scaffolds have been found to modulate the activity of various receptors in the central nervous system.
Prominent among these are interactions with gamma-aminobutyric acid type A (GABA-A) receptors and dopamine (B1211576) receptors. The imidazoquinoline PNU-101017 has been identified as a ligand for the benzodiazepine (B76468) site on GABA-A receptors. nih.gov Interestingly, it also interacts with a second, lower-affinity site, which can reverse its positive allosteric modulation at higher concentrations. nih.gov This dual interaction suggests a complex modulatory profile at GABA-A receptors, which are key targets for treating neurological disorders. nih.govmanagedhealthcareexecutive.com The promiscuous nature of ligands for GABA-A receptors, which can interact with multiple sites in both the extracellular and transmembrane domains, presents a challenge and an opportunity in drug design. nih.gov
Furthermore, certain imidazoquinoline derivatives have shown activity as dopamine agonists. acs.org For instance, (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine is a potent dopamine agonist in animal models, although it displays low affinity in in vitro binding assays. acs.org Its activity is likely due to its metabolites, which show significant dopaminergic (D2) and serotonergic (5HT1A) activities. acs.org The D2 and D3 dopamine receptors are major targets for therapeutics aimed at treating conditions like schizophrenia and drug abuse. nih.govnih.gov The development of selective ligands for the D3 receptor is a particular focus, as its specific distribution in the brain may allow for drugs with fewer motor side effects compared to non-selective D2 antagonists. nih.gov
Structure Activity Relationship Sar Studies of Imidazoquinoline Derivatives
Impact of Substituents on Biological Activity
The potency and selectivity of imidazoquinoline derivatives as TLR agonists can be finely tuned by introducing various substituents at different positions of the core structure. The N1, C2, C4, and C7 positions have been identified as critical for modulating the biological activity of these compounds.
N1-Substitutions and their Influence on Potency and Selectivity
The N1 position of the imidazoquinoline ring system has been a major focus of SAR studies, revealing its significant role in determining the potency and selectivity for TLR7 and TLR8. While TLR7 is generally tolerant of a wide range of substitutions at the N1 position, these modifications are crucial for enhancing potency. nih.govresearchgate.net In contrast, TLR8 activity is more stringent in its requirements, often favoring N1-alkyl hydroxyl substituents. nih.govresearchgate.net
The introduction of a tertiary alcohol at the N1 position has been shown to generally increase TLR7 activity. nih.gov Furthermore, the nature of the substituent at N1 can dictate the selectivity profile. For instance, substituting with ethyl-, propyl-, or butylamino groups can confer TLR8 selectivity. nih.govnih.gov Conversely, increasing the length of an N1-aminoalkyl chain has been correlated with a significant increase in TLR7 affinity. nih.govnih.gov The presence of a hydrogen bond donor at the N1 position appears to be a key factor for TLR8 activation. nih.gov This is highlighted by the observation that esterification of an N1-hydroxyalkyl group, which removes the hydrogen bond donating hydroxyl group, can lead to a loss of TLR8 activity. nih.gov
A systematic exploration of substituents on a benzyl (B1604629) group at the N1 position has also been undertaken, with an N1-benzyl substituent being found to be preferable to a phenyl substituent for TLR7 agonistic activity. acs.org
C2-Substitutions (e.g., Alkyl, Cycloalkyl, Bicycloalkyl Groups) and Hydrophobic Coordination
The C2 position of the imidazoquinoline scaffold plays a critical role in hydrophobic interactions within the TLR binding pocket, and the nature of the substituent at this position significantly influences both TLR7 and TLR8 activity. A clear correlation has been established between the length of the C2-alkyl chain and the resulting biological activity. nih.gov
Specifically, a C2-n-butyl group has been identified as optimal for achieving maximal TLR7 activity. acs.orgnih.gov For TLR8, both C2-n-butyl and C2-n-pentyl substituents are favorable, with the latter often demonstrating greater potency. nih.govnih.gov The importance of the C2-substituent's nature is further underscored by the finding that the introduction of unsaturation, such as a butylene or butylyne group, leads to a decrease in potency compared to the corresponding saturated alkyl chain. acs.orgacs.org Similarly, branched alkyl groups like isopropyl at the C2 position have been shown to reduce TLR8 agonistic potency.
These findings highlight the importance of the size, shape, and hydrophobicity of the C2-substituent in establishing effective interactions with the TLR7 and TLR8 receptors.
C4-Amino Substitutions and their Role in TLR Agonism
The 4-amino group of the imidazoquinoline core is a crucial determinant for TLR agonist activity. nih.govacs.orgacs.org Research has consistently shown that this primary amine is essential for biological function, and any substitution or replacement of this group is generally detrimental to activity. acs.orgacs.org
Bioisosteric replacement of the C4-amino group with functionalities such as a methylamino (-NHMe), hydroxyl (-OH), or methylthio (-SMe) group has been explored. acs.org In all cases, these modifications resulted in a significant reduction or complete loss of activity. acs.org Similarly, replacing the amino group with other substituents like chloro (-Cl), a hydrogen atom (desamino), a phenyl group (-Ph), a hydroxylamino group (-NHOH), or a hydrazino group (-NHNH₂) also led to substantially weaker or inactive compounds. acs.org This strict requirement for an unsubstituted C4-amino group suggests its critical involvement in key hydrogen bonding interactions within the TLR binding site.
Effects of Arylamino and Dichlorophenyl Groups
While the primary focus of imidazoquinoline SAR has been on TLR7/8 agonism, modifications at the C4 position with arylamino and dichlorophenyl groups have revealed activities at other biological targets. Specifically, N-(3,4-dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine derivatives have been synthesized and investigated as allosteric modulators of the A3 adenosine (B11128) receptor (A3AR). nih.govacs.orgnih.govacs.org
One such compound, 2-cyclohexyl-N-(3,4-dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine, has been identified as a positive allosteric modulator (PAM) of the A3AR. nih.gov This indicates that while the C4-amino group is crucial for TLR agonism, its substitution with larger aromatic moieties can shift the biological activity towards other receptors. Additionally, the introduction of a 2-chlorophenyl group at the C2-position has been explored in the context of developing microsomal prostaglandin (B15479496) E₂ synthase-1 (mPGES-1) inhibitors.
These findings demonstrate the versatility of the imidazoquinoline scaffold and how specific substitution patterns can lead to compounds with distinct pharmacological profiles beyond TLR activation.
C7-Substitutions and their Impact
The C7 position on the aryl ring of the imidazoquinoline nucleus offers another site for modification that can significantly impact biological activity. nih.gov Studies have shown that both TLR7 and TLR8 can tolerate substitutions at this position, and these modifications can lead to increased potency. nih.gov
A general trend observed is that electron-donating groups (EDGs) at the C7 position tend to be stronger activators of TLR7/8 compared to electron-withdrawing groups (EWGs). nih.govresearchgate.net For instance, compounds with C7-methoxy or C7-hydroxyl groups have been found to be substantially more active agonists. nih.gov The increased electron density in the imidazoquinoline ring system may enhance hydrogen bonding interactions. nih.gov In contrast, the introduction of EWGs like chloro or nitrile at the C7 position has been shown to decrease activity. nih.govresearchgate.net
Stereochemical Considerations in SAR
Stereochemistry can play a role in the biological activity of imidazoquinoline derivatives, although its impact appears to be dependent on the specific location and nature of the chiral center.
In the case of C7-methoxycarbonyl imidazoquinolines bearing 2-hydroxypropyl stereoisomers at the N1 position, studies have indicated that the binding to both TLR7 and TLR8 is not enantioselective. nih.gov This suggests that for this particular class of derivatives, both enantiomers may interact with the receptors in a similar manner.
However, in other related heterocyclic systems, stereochemistry has been shown to be a critical factor. For instance, in a series of minodronate analogues, which are inhibitors of Rab geranylgeranyl transferase (RGGT) and not TLR agonists, the dextrorotatory enantiomer was found to be the most potent inhibitor, and its absolute configuration was determined to be crucial for its activity. While not directly related to TLR agonism, this highlights the general importance of considering stereochemical aspects in drug design.
Compound Names Table
| Compound Name |
| 1H-Imidazo[4,5-h]quinolin-5-amine |
| Imiquimod |
| Resiquimod |
| 2-cyclohexyl-N-(3,4-dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine |
| Minodronate |
Interactive Data Tables
Table 1: Impact of C2-Alkyl Substitutions on TLR7/8 Activity
| C2-Substituent | Optimal for TLR7 Activity | Optimal for TLR8 Activity |
| n-Butyl | Yes | Yes |
| n-Pentyl | No | Yes |
| Isopropyl | No | No |
| Butylene | No | No |
| Butylyne | No | No |
Table 2: Effect of C7-Substitutions on TLR7/8 Activation
| C7-Substituent | Group Type | Effect on Activity |
| Methoxy (B1213986) | Electron-Donating Group (EDG) | Increase |
| Hydroxyl | Electron-Donating Group (EDG) | Increase |
| Chloro | Electron-Withdrawing Group (EWG) | Decrease |
| Nitrile | Electron-Withdrawing Group (EWG) | Decrease |
Relationship between Chemical Structure and Receptor Binding Affinity/Selectivity
The binding affinity and selectivity of imidazoquinoline derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring system. Modifications at the C2, C4, C7, and N1 positions have been shown to be critical determinants of activity at both TLRs and ARs.
For Toll-like receptors 7 and 8 (TLR7 and TLR8), which are key players in the innate immune system, the imidazoquinoline scaffold serves as a potent agonist. nih.gov The aminoquinolyl moiety is crucial for agonistic receptor binding, engaging in stacking effects and hydrogen bonds within the receptor's binding pocket. acs.org The nature of the substituent at the C2 position significantly influences potency and selectivity. For instance, a C2-n-butyl group has been identified as optimal for TLR7 activity, while both C2-n-butyl and C2-n-pentyl analogues show TLR8 activity. nih.gov The introduction of a C2-ethoxymethyl moiety, as seen in the potent dual TLR7/8 agonist resiquimod, enhances activity compared to its unsubstituted counterpart. nih.gov
Furthermore, substitutions at the N1 position of the imidazoquinoline ring are well-tolerated and can be exploited to modulate TLR7 and TLR8 selectivity. The inclusion of an ethyl-, propyl-, or butylamino group at the N1 position can confer TLR8 selectivity. nih.gov Dimerization of the imidazoquinoline scaffold has also been explored. While dimers linked at the C2 position exhibited antagonistic activity for both TLR7 and TLR8, dimers linked at the C4, C8, or N1-aryl positions generally showed only TLR7 activity. nih.gov Notably, an N1-aryl dimer with a 12-carbon linker was found to be a potent dual TLR7/8 agonist. nih.gov
In the context of adenosine receptors, specifically the A3 adenosine receptor (A3AR), 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been identified as positive allosteric modulators (PAMs). rsc.orgnih.gov These compounds bind to a site on the receptor distinct from the orthosteric site for the endogenous agonist, adenosine, and enhance its action. rsc.orgnih.gov Structural modifications at the 2- and 4-amino positions are pivotal for this allosteric modulation. nih.gov For instance, derivatives with large 2-alkyl, cycloalkyl, or bicycloalkyl groups tend to act as PAMs, while a smaller 2-cyclopropyl substituent can lead to competitive antagonism at the orthosteric site. acs.org The nature of the substituent on the 4-amino group also plays a role in defining the allosteric effect. nih.gov
The following table summarizes the structure-activity relationships of select imidazoquinoline derivatives at TLR7 and TLR8.
| Compound/Modification | Receptor Target | Activity | Key Structural Feature | Reference |
| C2-n-butyl analogue (76) | TLR7 | Max Activity | C2-n-butyl substitution | nih.gov |
| C2-n-butyl (76) & C2-n-pentyl (80) | TLR8 | Active | C2-alkyl substitution | nih.gov |
| Removal of C2-ethoxymethyl from Resiquimod (73) | TLR7/TLR8 | Reduced/Lost Activity | Absence of C2-ethoxymethyl | nih.gov |
| C2-butyl addition (74) | TLR7/TLR8 | Restored Activity | C2-butyl group | nih.gov |
| Imidazoquinoline dimers (linked at C2) | TLR7/TLR8 | Antagonistic | C2-linkage | nih.gov |
| Imidazoquinoline dimers (linked at C4, C8, N1-aryl) | TLR7 | Agonistic | C4, C8, or N1-aryl linkage | nih.gov |
| N1-aryl dimer with 12-carbon linker (115c) | TLR7/TLR8 | Potent dual agonist | N1-aryl linkage with long linker | nih.gov |
| N1-aminoalkyl substitution (ethyl, propyl, butyl) | TLR8 | Selective Agonism | N1-aminoalkyl chain | nih.gov |
The subsequent table outlines the SAR of 1H-imidazo[4,5-c]quinolin-4-amine derivatives as A3AR allosteric modulators.
| Compound/Modification | Receptor Target | Activity | Key Structural Feature | Reference |
| Large 2-alkyl/cycloalkyl/bicycloalkyl groups | A3AR | Positive Allosteric Modulator | Bulky 2-substituent | acs.org |
| 2-cyclopropyl substituent (17) | A3AR | Competitive Antagonist | Small 2-substituent | acs.org |
| Compound 43 (LUF6000) | A3AR | Allosteric Enhancer | Specific 2- and 4-amino substitutions | rsc.orgnih.gov |
Physicochemical Properties and their Correlation with Biological Effects (e.g., Lipophilicity, Solubility)
The biological effects of imidazoquinoline derivatives are not solely determined by their receptor binding affinity but are also profoundly influenced by their physicochemical properties, most notably lipophilicity and solubility. nih.gov These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, which ultimately impacts its bioavailability and therapeutic efficacy. unife.itdrug-dev.com
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that affects a molecule's ability to cross biological membranes. unife.it For imidazoquinoline derivatives targeting intracellular receptors like TLR7 and TLR8, which are located in endosomal compartments, a certain degree of lipophilicity is necessary for the compound to traverse the cell membrane and reach its site of action. frontiersin.org The butyl side chain of some imidazoquinoline agonists interacts hydrophobically with the receptor's binding pocket, highlighting the role of lipophilic interactions in receptor binding. acs.org However, excessive lipophilicity (typically a logP > 5) can lead to undesirable characteristics such as poor aqueous solubility, increased plasma protein binding, and rapid metabolism, which can limit oral bioavailability. unife.it
Solubility is another crucial factor, as a drug must be in a dissolved state to be absorbed. drug-dev.com Many potent imidazoquinoline derivatives exhibit poor water solubility, which can hinder their formulation and in vivo efficacy. nih.govnih.gov For instance, some C7-substituted imidazoquinolines could not be evaluated at higher concentrations in in vitro assays due to solubility issues. nih.gov Strategies to enhance the solubility of imidazoquinoline derivatives, such as the introduction of polar functional groups or the formation of salts, are actively being explored to improve their drug-like properties. mdpi.com
The following table presents a conceptual overview of the correlation between physicochemical properties and the biological effects of imidazoquinoline derivatives.
| Physicochemical Property | Biological Effect | Rationale | Reference |
| Lipophilicity (LogP) | Membrane Permeation: Facilitates entry into cells to reach endosomal TLRs. Receptor Binding: Hydrophobic interactions can contribute to binding affinity. Bioavailability: Can be limited by high lipophilicity due to poor solubility and high plasma protein binding. | A balance is required for optimal absorption and distribution. | acs.orgunife.itfrontiersin.org |
| Solubility | Absorption: Essential for the drug to be absorbed from the gastrointestinal tract after oral administration. Formulation: Poor solubility can pose significant challenges for developing usable drug formulations. In Vitro Testing: Can limit the concentrations that can be effectively tested. | A sufficient level of aqueous solubility is critical for a compound's therapeutic potential. | nih.govdrug-dev.comnih.gov |
Derivatization Strategies for Novel Imidazoquinoline Analogues
Design Principles for New Imidazoquinoline Structures
The design of new imidazoquinoline analogues is guided by established structure-activity relationships (SAR) and computational methods like pharmacophore modeling. A crucial element for the biological activity of many imidazoquinolines is the retention of the 4-amino group. nih.gov Modifications to this group often lead to a significant loss of activity.
Key design principles revolve around substitutions at the N-1 and C-2 positions of the imidazo ring system. Structure-activity relationship studies have demonstrated that the nature and length of substituents at these positions can profoundly influence the potency and selectivity of the compounds. nih.gov For instance, a systematic exploration of N1-benzyl-C2-alkyl substituents has revealed a distinct relationship between the length of the alkyl chain and agonistic potency, with a C2-n-butyl group being identified as optimal in some cases. nih.gov Transposition of the N-1 and C-2 substituents has also led to the identification of highly active compounds. nih.gov
Pharmacophore modeling is a computational approach that helps in identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. acs.org This method is instrumental in designing new molecules with a higher probability of being active. By creating a pharmacophore model based on known active imidazoquinoline derivatives, researchers can screen virtual libraries of compounds to identify novel scaffolds or design derivatives that fit the model's requirements. nih.gov This in silico approach prioritizes synthetic efforts towards molecules that are most likely to exhibit the desired biological effect. acs.org
Amination and Acylation Reactions for Side Chain Introduction
Amination and acylation reactions are fundamental tools for introducing or modifying side chains on the imidazoquinoline core, thereby influencing the molecule's properties. The introduction of the critical 4-amino group is a key step in many synthetic routes for imidazoquinoline derivatives. nih.gov This is often achieved in the final steps of the synthesis through methods such as the ammonolysis of a suitable precursor. nih.gov
Acylation reactions are commonly employed to introduce a variety of side chains, often at the C-2 position. For example, the reaction of a C-2 aminoalkyl-substituted imidazoquinoline with an acyl chloride can introduce an amide linkage and a new functional group. nih.gov While modifications to the secondary amine of a C2 ethylaminomethylene side chain have been shown to be poorly tolerated in some instances, acylation remains a versatile strategy for exploring the chemical space around the imidazoquinoline scaffold. nih.gov
These reactions allow for the systematic variation of substituents, which is crucial for detailed structure-activity relationship studies. By introducing different side chains through amination and acylation, researchers can probe the steric and electronic requirements of the target receptor and optimize the compound's activity. nih.gov
Introduction of Bridging Groups to Influence Conformation
The introduction of bridging groups to create conformationally restricted analogues is a widely used strategy in drug design to enhance potency and selectivity. By reducing the number of accessible conformations, the molecule can be "locked" into a bioactive conformation, which minimizes the entropic penalty upon binding to its target. This can lead to a higher binding affinity.
While the introduction of intramolecular bridging groups directly into the 1H-imidazo[4,5-h]quinolin-5-amine core is not extensively reported in the literature, the principle of conformational constraint remains a valid design strategy. This could involve creating cyclic structures by linking two different positions on the imidazoquinoline scaffold or by incorporating the scaffold into a larger, more rigid molecular framework. For example, some research has explored dimeric imidazoquinoline structures, which, while not intramolecularly bridged, do impose conformational constraints. Such strategies can be used to probe the spatial requirements of the biological target. The loss of activity observed with some conformationally constrained amides or guanidines suggests that the flexibility and nature of the substituent are critical. nih.gov
Synthesis of Specific Derivative Types
Hydrazone derivatives of heterocyclic compounds are synthesized through the condensation reaction between a hydrazine derivative and an aldehyde or ketone. In the context of imidazoquinolines, a hydrazino group could be introduced onto the scaffold, which would then serve as a handle for the synthesis of a variety of hydrazones. These derivatives are of interest due to their diverse biological activities.
Azetidinone derivatives, containing a four-membered lactam ring, are another class of compounds with significant pharmacological potential. The synthesis of azetidinone derivatives often involves the [2+2] cycloaddition of a ketene with an imine (the Staudinger synthesis). A common route to azetidinones involves the reaction of a Schiff base (imine) with chloroacetyl chloride in the presence of a base. An appropriately functionalized imidazoquinoline could be used to form the necessary imine precursor for this reaction.
The synthesis of N-oxide derivatives of imidazoquinolines can be achieved through oxidation of the nitrogen atoms in the heterocyclic rings. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA). The N-oxide functionality can significantly alter the electronic properties and solubility of the parent molecule, potentially leading to modified biological activity. The formation of imidazole (B134444) N-oxides can be a versatile starting point for further functionalization of the imidazole ring. In some synthetic routes for imidazoquinolines, an N-oxide intermediate is formed and subsequently rearranged to install the 4-amino group. nih.gov
The synthesis of polyhydroxylated and polyphenolic imidazoquinoline derivatives introduces multiple hydroxyl groups onto the molecule, often on a phenyl substituent. These derivatives are designed to modulate properties such as solubility and receptor interaction. A general synthetic route involves starting with a methoxy-substituted quinolin-4-ol, followed by nitration, chlorination, and reaction with a substituted benzylamine. The imidazo ring is then formed, followed by demethylation of the methoxy (B1213986) groups to yield the final polyphenolic compounds. A common reagent for this demethylation is boron tribromide (BBr₃). The introduction of polyphenolic moieties can enhance properties such as adsorption to adjuvants like alum, which can be beneficial in vaccine development.
Data Tables
Table 1: Examples of Derivatization Strategies and Resulting Compound Classes
| Derivatization Strategy | Key Reagents/Reaction Type | Resulting Derivative Class | Potential for this compound |
|---|---|---|---|
| N1/C2 Alkylation | Alkyl halides | N-Alkyl/C-Alkyl Imidazoquinolines | High |
| Acylation | Acyl chlorides, Anhydrides | Amides | High |
| Amination | Ammonolysis | Amines | High (for C4-amino introduction) |
| Hydrazone Formation | Hydrazine, Aldehydes/Ketones | Hydrazones | Moderate (requires prior functionalization) |
| Azetidinone Formation | Schiff base, Chloroacetyl chloride | Azetidinones | Moderate (requires prior functionalization) |
| N-Oxidation | m-CPBA | N-Oxides | High |
Deuterium-Labeled Imidazoquinolines for Mechanistic Studies
The strategic replacement of hydrogen atoms with their heavier isotope, deuterium (²H or D), is a powerful technique in medicinal chemistry and pharmacological research to investigate reaction mechanisms, metabolic pathways, and to enhance the pharmacokinetic profiles of drug candidates. This approach, centered on the kinetic isotope effect (KIE), has significant applications for the study of novel imidazoquinoline analogues. The C–D bond is stronger than the C–H bond, leading to a higher activation energy for bond cleavage; consequently, reactions involving the breaking of a C–D bond proceed at a slower rate than the equivalent C–H bond cleavage. This phenomenon is instrumental in elucidating the mechanisms of action and metabolic fate of complex molecules like this compound and its derivatives.
Elucidating Metabolic Pathways
A primary application of deuterium labeling is to identify and understand the metabolic liabilities of a compound. Imidazoquinolines, such as the Toll-like receptor (TLR) agonists imiquimod and resiquimod, undergo oxidative metabolism mediated primarily by cytochrome P450 (CYP) enzymes. Common metabolic transformations include hydroxylation, N-dealkylation, and oxidation. By selectively introducing deuterium at positions susceptible to metabolism, researchers can significantly slow down these pathways.
For instance, if a specific position on the imidazoquinoline core or an alkyl substituent is a primary site of CYP-mediated hydroxylation, replacing the hydrogen at that position with deuterium will decrease the rate of metabolite formation. Observing this reduction in metabolic turnover confirms the site of metabolism and can help in designing analogues with improved metabolic stability and longer half-lives. nih.govjuniperpublishers.com This strategy of "metabolic switching" can also alter the ratio of metabolites, potentially reducing the formation of undesirable or toxic byproducts. juniperpublishers.com
The table below illustrates hypothetical data on how deuteration at specific sites could influence the metabolic rate of an imidazoquinoline analogue, based on the principles of the kinetic isotope effect.
| Compound | Position of Deuterium Label | Metabolic Pathway Targeted | Expected Outcome on Metabolic Rate |
| Analogue A | Aromatic C-H on quinoline (B57606) ring | Aromatic Hydroxylation | Slower rate of hydroxylated metabolite formation |
| Analogue B | N-CH₃ group | N-demethylation | Slower rate of N-desmethyl metabolite formation |
| Analogue C | C2-Alkyl chain (e.g., -CH₂CH₃) | Alkyl Hydroxylation | Slower rate of hydroxylated alkyl chain metabolite |
Investigating Reaction Mechanisms
Beyond metabolic studies, deuterium labeling is a classic tool for probing chemical reaction mechanisms. In the synthesis of complex heterocyclic systems like imidazoquinolines, deuterated solvents or reagents can be used to trace the origin and fate of hydrogen atoms throughout the reaction sequence. For example, performing a cyclization reaction in a deuterated solvent such as isopropanol-d8 and analyzing the products by NMR and mass spectrometry can reveal which proton positions are involved in isotope exchange. This provides valuable insights into whether a reaction proceeds via specific intermediates, such as through intramolecular hydroamination or hydroarylation, and clarifies the roles of catalysts in promoting bond formations.
This technique helps distinguish between proposed mechanistic pathways, confirming the sequence of bond-forming and bond-breaking steps that lead to the final imidazoquinoline scaffold. Such studies are critical for optimizing reaction conditions and developing more efficient synthetic routes to novel analogues.
An Examination of the Research Applications of this compound
This article explores the non-clinical research applications of the specific chemical compound this compound. The content is structured to address its potential roles in the development of molecular probes, its use as a scaffold in chemical biology, and its integration with advanced delivery systems.
Research Applications of Imidazoquinoline Compounds Non Clinical
Integration with Advanced Delivery Systems for Research
Immune-Stimulating Antibody-Drug Conjugates (ADCs) in Cancer Research
The landscape of cancer treatment is continually evolving, with antibody-drug conjugates (ADCs) representing a significant therapeutic strategy. frontiersin.org Traditionally, ADCs have been designed to selectively deliver highly potent cytotoxic agents to tumor cells, a method that has seen considerable success. nih.govacs.orgnih.gov This targeted approach combines the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug. youtube.com The antibody binds to a specific antigen on the surface of cancer cells, and upon internalization, a linker molecule releases the cytotoxic payload, leading to cell death. youtube.com
However, a newer class of ADCs is emerging that replaces the cytotoxic payload with an immune-stimulating agent. This innovative approach aims to activate the patient's own immune system within the tumor microenvironment to fight the cancer. binghamton.edu Imidazoquinoline compounds, which are known to be potent agonists of Toll-like receptors (TLRs), are at the forefront of this research. nih.govacs.orgnih.gov
Toll-like receptors, particularly TLR7 and TLR8, are part of the innate immune system and recognize pathogen-associated molecular patterns, such as viral single-stranded RNA. nih.gov Activation of these endosomal receptors triggers a cascade of downstream signaling, primarily through pathways like NFκB and IRF, resulting in the release of pro-inflammatory cytokines and the activation of various immune cells. binghamton.edu By attaching an imidazoquinoline-based TLR agonist to a tumor-targeting antibody, researchers can deliver this immune-stimulant directly to the tumor site. This local activation of the immune system can turn a "cold" tumor (lacking immune cells) into a "hot" one, thereby promoting an anti-tumor immune response. binghamton.edu
Detailed Research Findings
In a notable non-clinical study, researchers developed and characterized an ADC designed to selectively deliver a potent TLR7 agonist of the imidazole[4,5-c]quinoline series to cancer cells. nih.govacs.orgnih.gov The goal was to leverage the immune-stimulating properties of the imidazoquinoline to activate tumor-associated immune cells. binghamton.edu
The study focused on an ADC composed of three key parts:
The Antibody: A HER2-targeting antibody.
The Payload: A potent TLR7 agonist from the imidazole[4,5-c]quinoline class.
The Linker: A cleavable linker designed to release the payload upon entering the target cell. nih.govacs.orgnih.gov
This ADC, referred to as anti-HER2_vc-1, was engineered to potently and selectively activate the TLR7 pathway in tumor-associated macrophages through a "bystander" mechanism. nih.govacs.orgnih.gov
Table 1: Components of the Experimental Immune-Stimulating ADC
| Component | Description | Function |
|---|---|---|
| Antibody | Anti-HER2 | Targets the ADC to HER2-positive (HER2+) cancer cells. nih.govacs.orgnih.gov |
| Payload | Imidazole[4,5-c]quinoline (Compound 1) | A potent TLR7 agonist that stimulates an immune response. nih.govacs.orgnih.gov |
| Linker | Cleavable Valine-Citrulline (vc) | Releases the TLR7 agonist payload inside or near the target tumor cells. nih.govacs.orgnih.gov |
The research demonstrated that when the anti-HER2_vc-1 ADC was incubated with HER2-positive cells, it rapidly released the TLR7 agonist payload. nih.govacs.org This release was not observed when an isotype control ADC was used, confirming the target-specific nature of the delivery. nih.govacs.orgnih.gov
Further experiments were conducted to assess the biological activity of the released payload. In co-culture experiments involving HER2-positive cancer cells and immune cells, the ADC induced significant immune activation.
Table 2: Results of In Vitro Co-Culture Experiments
| Experiment | Cell Types | Outcome with anti-HER2_vc-1 | Outcome with Control ADC |
|---|---|---|---|
| NFκB Pathway Activation | HER2+ HCC1954 cells + Mouse Macrophages | Induced activation of the NFκB pathway in macrophages. nih.govacs.orgnih.gov | No activation observed. nih.govacs.orgnih.gov |
| Cytokine Release | HER2+ HCC1954 cells + Human PBMCs | Induced release of IFNα from peripheral blood mononuclear cells (hPBMCs). nih.govacs.orgnih.gov | No IFNα release observed. nih.govacs.orgnih.gov |
These findings confirm that the ADC could successfully deliver the imidazoquinoline payload to the target area, which in turn activated key immune cells. The release of IFNα and the activation of the NFκB pathway are critical steps in generating an effective anti-tumor immune response. nih.govacs.orgnih.gov
The efficacy of this approach was ultimately tested in an in vivo model. Administration of the anti-HER2_vc-1 ADC led to complete tumor regression in a mouse xenograft model with HCC1954 tumors. nih.gov A key aspect of this technology is that it appears to rely on the passive diffusion of the released TLR7 agonist into the tumor-associated macrophages, rather than requiring direct uptake of the ADC by the immune cells. nih.gov This bystander activation mechanism holds significant potential for treating solid tumors where immune cells are present in the tumor microenvironment but may not express the target antigen themselves. nih.govacs.orgnih.gov
Conclusion and Future Research Perspectives for Imidazoquinoline Systems
Synthesis and Design Advancements of the Imidazoquinoline Core
The development of more efficient and versatile synthetic strategies for the imidazoquinoline core is paramount for future research. Historically, the synthesis of these compounds has involved multi-step processes. nih.gov Recent advancements, however, are focusing on more streamlined approaches. For instance, multicomponent condensation reactions and novel cyclization techniques are being explored to improve yields and allow for greater diversification of the core structure. nih.govjku.at Acid-catalyzed intramolecular cyclization has been shown to be effective, though its efficiency can be influenced by substituents on the quinoline (B57606) ring. nih.gov
Key areas for future synthetic and design advancements include:
Microwave-Assisted Synthesis: This technology offers a pathway to quicker, more efficient, and cleaner production of imidazoquinoline libraries, accelerating the drug discovery process. tandfonline.com
Click Chemistry: The use of techniques like triazolyl click chemistry is enabling the introduction of novel moieties to the imidazoquinoline scaffold, creating new classes of compounds with potentially unique properties. rsc.org
Structure-Activity Relationship (SAR) Guided Design: Extensive SAR studies have traditionally focused on the N1 and C2 positions of the imidazoquinoline ring system. nih.gov Future design will increasingly target less-explored positions, such as C6 and C7, to fine-tune potency and cytokine profiles. nih.govnih.gov For example, modifications at the C7 position have been shown to increase potency for both TLR7 and TLR8. nih.gov
Conjugate Chemistry: Linking imidazoquinoline agonists to carrier molecules like macrolides, cholesterol, or polyphenols is an emerging strategy. frontiersin.orgnih.gov These conjugates are designed to improve pharmacokinetic properties, enhance endosomal partitioning, and localize immune activation, thereby reducing systemic side effects. frontiersin.orgnih.gov For example, conjugating an imidazoquinoline to cholesterol has been shown to result in localized innate immune activation. nih.gov
Unresolved Questions in Imidazoquinoline Molecular Mechanisms
Despite the established role of imidazoquinolines as TLR7 and TLR8 agonists, significant questions about their precise molecular mechanisms remain. nih.gov A critical finding is that small-molecule imidazoquinolines and natural RNA ligands are sensed by distinct, albeit sometimes overlapping, sites on the TLR7 and TLR8 ectodomains. nih.gov This suggests that these receptors can signal in different "modes" depending on the class of ligand, leading to functionally different downstream events. nih.gov
Key unresolved questions that will drive future research include:
Ligand-Specific Signaling: How do different imidazoquinoline analogues induce varied cytokine profiles (e.g., high IFNα-to-TNFα ratio)? frontiersin.org Understanding the structural basis for these differences is crucial for designing compounds with desired immunomodulatory effects.
TLR-Independent Pathways: Some imidazoquinoline derivatives have been shown to induce cytokine production, such as IL-1β, in the absence of TLR7 or TLR8 activation. nih.gov The alternative pathways, possibly involving inflammasome activation, are not yet understood and represent a significant new area of investigation. nih.gov
Receptor Dimerization and Conformation: While it is known that ligand binding induces receptor dimerization, the precise conformational changes in TLR7 and TLR8 driven by different imidazoquinoline analogues are not fully mapped. nih.gov The C-terminus of the TLR8 homodimer, for instance, is brought closer together upon ligand binding. nih.gov
Role of a Second Binding Site: Structural analyses have revealed two distinct binding sites on TLR7 and TLR8. invivogen.com Site 1 binds small molecules like imidazoquinolines, while Site 2 binds ssRNA. invivogen.com The interplay between these two sites and how occupancy of one affects the other remains an area of active investigation. invivogen.com
Opportunities for Novel Imidazoquinoline Analogues in Academic Research
The potential to create novel imidazoquinoline analogues with tailored properties opens up numerous avenues for academic research. The focus is shifting from general immune activation to developing highly specific probes and modulators for dissecting immune pathways.
| Analogue Type | Research Opportunity | Key Findings/Rationale |
| Receptor-Selective Agonists | To dissect the distinct functional roles of TLR7 versus TLR8 in different immune cell types and disease models. | Imiquimod is a selective TLR7 agonist, while Resiquimod activates both TLR7 and TLR8. nih.govinvivogen.com Developing more potent and highly selective TLR8 agonists is a key goal. nih.gov |
| Dimeric Imidazoquinolines | To explore receptor antagonism and probe the spatial requirements of receptor dimerization. | Dimers linked at the C-2 position have shown antagonistic activity for TLR7 and TLR8. nih.gov |
| TLR-Independent Analogues | To investigate novel immune signaling pathways beyond the canonical TLR/MyD88 axis. | C-7 methyl ester derivatives have been found to induce cytokines like IL-1β without activating TLR7/8, suggesting a novel mechanism. nih.gov |
| Conjugated Analogues | To study targeted immune activation and develop tools for cell-specific delivery (e.g., in Antibody-Drug Conjugates). | Conjugation to targeting moieties can direct the agonist to specific cells, enhancing efficacy and reducing systemic toxicity. nih.govbinghamton.edu |
The synthesis of focused libraries of new imidazoquinoline classes, such as those incorporating 1,2,3-triazolyl moieties, provides a platform for discovering compounds with unique biological activities. rsc.org Furthermore, exploring derivatives of scaffolds like 1H-imidazo[4,5-c]pyridines, which evolved from the imidazoquinoline core, could yield novel immunomodulators. nih.gov
Emerging Methodologies for Studying Imidazoquinoline Interactions at the Molecular Level
Advancements in analytical and computational techniques are crucial for answering the unresolved questions surrounding imidazoquinoline mechanisms. These methodologies allow for a more detailed view of the molecular interactions that govern their activity.
Cryo-Electron Microscopy (Cryo-EM): While X-ray crystallography has provided initial structures of TLR8 bound to imidazoquinolines, Cryo-EM offers the potential to visualize the full-length receptor complexes in more native-like states. nih.gov This can help elucidate the conformational dynamics of receptor dimerization and the structural basis for ligand-specific signaling.
Computational Modeling and Molecular Dynamics (MD) Simulations: In silico approaches are invaluable for predicting how novel analogues will bind to TLR7 and TLR8. researchgate.net MD simulations can model the dynamic behavior of the receptor-ligand complex over time, providing insights into binding stability and the allosteric effects that lead to signal initiation. researchgate.net These models can guide the rational design of new compounds with improved affinity and selectivity.
High-Throughput Cellular Assays: The use of reporter cell lines, such as HEK-Blue™ cells expressing specific TLRs, allows for the rapid screening of new analogues to determine their potency and selectivity (e.g., TLR7 vs. TLR8). invivogen.comnih.gov
Proteome- and Genome-Wide Analyses: Techniques like mass spectrometry-based proteomics and transcriptomics can provide a global view of the cellular response to imidazoquinoline stimulation. nih.gov These methods have already revealed that different ligands can trigger distinct phosphorylation and transcriptional events, highlighting the complexity of TLR signaling. nih.gov
By leveraging these advanced methodologies, researchers can move beyond a generalized model of imidazoquinoline action to a nuanced, structure-driven understanding of how these powerful molecules modulate the immune system at the most fundamental level.
Q & A
Q. What are the foundational synthetic routes for 1H-Imidazo[4,5-h]quinolin-5-amine and its derivatives?
The synthesis typically begins with 6-nitroquinoline-5-amine as a precursor. Reduction using SnCl₂ yields quinoline-5,6-diamine, followed by condensation with aldehydes (e.g., benzaldehyde derivatives) and cyclization to form the imidazo[4,5-h]quinoline core. Key intermediates include N⁶-benzylidene-quinoline-5,6-diamines and 2-phenyl-1H-imidazo[4,5-f]quinolines. Characterization is achieved via IR, ¹H NMR, mass spectrometry, and elemental analysis .
Q. What spectroscopic methods are essential for characterizing this compound?
Basic characterization relies on:
- ¹H NMR : To confirm substituent positions and cyclization success (e.g., aromatic proton shifts).
- IR Spectroscopy : Identifies functional groups like amines (N–H stretches at ~3300 cm⁻¹).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures purity and stoichiometric ratios of C, H, and N .
Q. How can researchers screen for biological activity in initial studies?
Primary assays focus on antimicrobial or kinase inhibition activity. For example:
- Antimicrobial Screening : Use broth microdilution against Gram-positive/negative bacteria and fungi.
- Kinase Inhibition : Employ fluorescence-based assays with recombinant kinases (e.g., EGFR or HER2) to measure IC₅₀ values. Reference compounds like Imiquimod (a related imidazoquinoline) provide benchmarks .
Advanced Research Questions
Q. How can synthetic yields be optimized for complex derivatives?
Advanced routes involve:
- Multi-Step Functionalization : Use polyphosphoric acid for cyclization and m-CPBA for oxidation.
- Regioselective Modifications : Introduce substituents at the 2- or 4-positions via POCl₃-mediated chlorination followed by nucleophilic substitution (e.g., with aryl amines) .
- Catalytic Reduction : LiAlH₄ or H₂/Pd for nitro group reduction without side reactions .
Q. What advanced structural elucidation techniques resolve ambiguities in regiochemistry?
Q. How are structure-activity relationships (SAR) explored for therapeutic potential?
SAR studies involve:
- Systematic Substituent Variation : Modify alkyl/aryl groups at the 1-, 2-, or 4-positions to assess impact on TNF-α suppression or kinase inhibition.
- Allosteric Modulation : Introduce bulky groups (e.g., isobutyl) to enhance binding to allosteric pockets, as seen in Imiquimod derivatives .
Q. How should conflicting data on mutagenicity or carcinogenicity be addressed?
- IARC Guidelines : Re-evaluate using updated genotoxicity assays (Ames test, comet assay) and dose-response studies.
- Metabolic Profiling : Identify reactive metabolites (e.g., sulfated derivatives) via LC-MS/MS, as IQ-type compounds may form DNA adducts .
Q. What strategies resolve contradictions in reported biological activities?
- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), pH, and cell line/passage number.
- Comparative Meta-Analysis : Cross-reference data from kinase inhibition () and antimicrobial studies () to identify structure-dependent trends .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Conditions
| Intermediate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Quinoline-5,6-diamine | SnCl₂, HCl, ethanol, reflux | 85–90 | |
| N⁶-Benzylidene derivative | Benzaldehyde, acetic acid, 80°C | 70–75 | |
| 4-Cyano intermediate | POCl₃, DMF, toluene, 110°C | 60–65 |
Q. Table 2. Biological Activity Comparison
| Derivative | Target Activity | IC₅₀/EC₅₀ (µM) | Reference |
|---|---|---|---|
| 1-Isobutyl-4-amine | TNF-α Suppression | 0.12 | |
| 2-Phenyl-1H-imidazo[4,5-f] | Antimicrobial (S. aureus) | 8.5 | |
| 4-Carboxamide | HER2 Inhibition | 0.45 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
